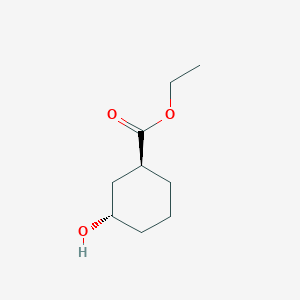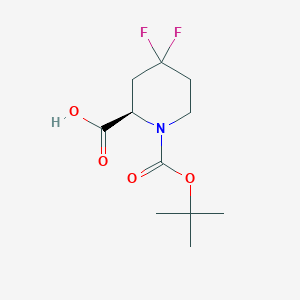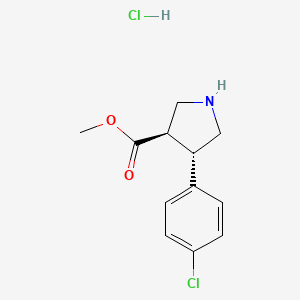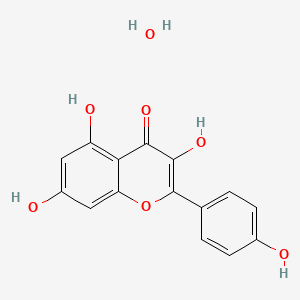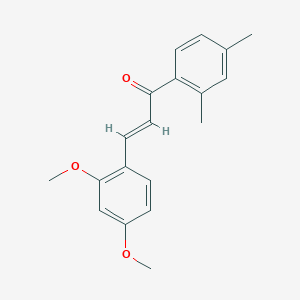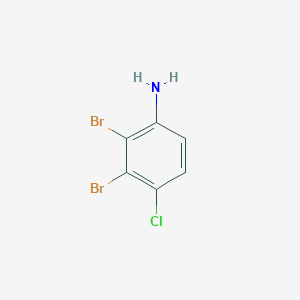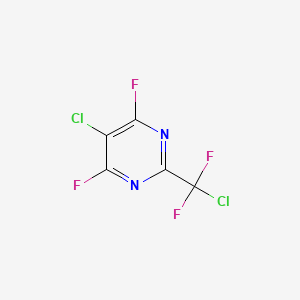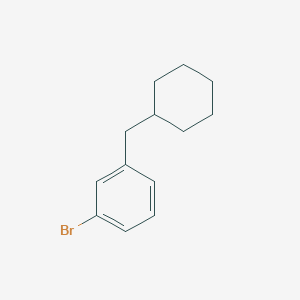
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2-methyl-3,4,5-trimethoxybenzylidene-1-phenyl-2-propenone, is a synthetic compound with a wide range of applications in scientific research. This compound is primarily used as an intermediate in the synthesis of other compounds, due to its ability to undergo a variety of reactions. In addition, it has been used in the synthesis of a variety of drugs and other compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone has a wide range of applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including drugs and other compounds. In addition, it has been used in the study of biochemical and physiological processes, such as the synthesis of neurotransmitters and hormones. It has also been used in the synthesis of dyes and other compounds for use in medical imaging and other diagnostic procedures.
Mechanism of Action
The mechanism of action of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone is not fully understood. However, it is believed to act as a catalyst for the synthesis of other compounds, due to its ability to undergo a variety of reactions. It is also believed to act as a substrate for the synthesis of neurotransmitters and hormones, as well as other compounds for use in medical imaging and other diagnostic procedures.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone are not fully understood. However, it is believed to have a wide range of effects on the body, including the synthesis of neurotransmitters and hormones, as well as other compounds for use in medical imaging and other diagnostic procedures.
Advantages and Limitations for Lab Experiments
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone has a number of advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it can be used as an intermediate in the synthesis of other compounds. It is also relatively stable at room temperature, making it suitable for use in long-term experiments. However, it is also relatively expensive, and it is not suitable for use in large-scale experiments due to its limited availability.
Future Directions
There are a number of possible future directions for the use of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone. One possible direction is the use of this compound in the synthesis of new drugs and other compounds. Additionally, it could be used in the study of biochemical and physiological processes, such as the synthesis of neurotransmitters and hormones. Finally, it could be used in the synthesis of dyes and other compounds for use in medical imaging and other diagnostic procedures.
Synthesis Methods
The synthesis of (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone can be achieved through a variety of methods. The most common method is through the reaction of 2-methylbenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. This reaction is known as the Claisen-Schmidt condensation and is typically conducted at a temperature of around 100°C. The reaction proceeds through the formation of a carbonyl group, which is then followed by the formation of a double bond between the two aldehydes. The resulting product is (2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one,5-trimethoxybenzylidene-1-phenyl-2-propenone.
properties
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-7-5-6-8-15(13)16(20)10-9-14-11-17(21-2)19(23-4)18(12-14)22-3/h5-12H,1-4H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFIKGXPXJJAMV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)
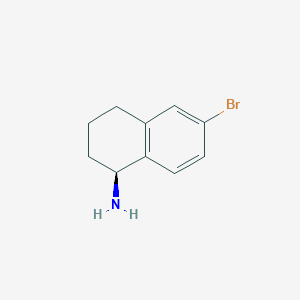
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
